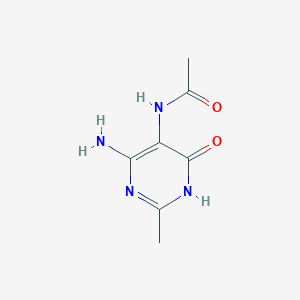![molecular formula C14H22N4OS B15218326 [6-(Octylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-12-1](/img/structure/B15218326.png)
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Octylthio)-9H-purin-9-yl)methanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Octylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The octylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with an octylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Methanol Addition: The final step involves the introduction of the methanol group. This can be achieved through a hydroxymethylation reaction, where formaldehyde and a reducing agent like sodium borohydride are used.
Industrial Production Methods: Industrial production of (6-(Octylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the octylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the methanol group, potentially leading to the formation of dihydropurine derivatives.
Substitution: The octylthio group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Various purine derivatives with different substituents replacing the octylthio group.
Applications De Recherche Scientifique
(6-(Octylthio)-9H-purin-9-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-(Octylthio)-9H-purin-9-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The octylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins or nucleic acids, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
(6-Methylthio)-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an octylthio group.
(6-(Ethylthio)-9H-purin-9-yl)methanol: Features an ethylthio group.
(6-(Butylthio)-9H-purin-9-yl)methanol: Contains a butylthio group.
Uniqueness: (6-(Octylthio)-9H-purin-9-yl)methanol is unique due to the presence of the octylthio group, which significantly influences its lipophilicity and potential biological activity. This makes it distinct from other similar compounds with shorter alkylthio groups, potentially offering different pharmacokinetic and pharmacodynamic properties.
Propriétés
Numéro CAS |
14133-12-1 |
|---|---|
Formule moléculaire |
C14H22N4OS |
Poids moléculaire |
294.42 g/mol |
Nom IUPAC |
(6-octylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C14H22N4OS/c1-2-3-4-5-6-7-8-20-14-12-13(15-9-16-14)18(11-19)10-17-12/h9-10,19H,2-8,11H2,1H3 |
Clé InChI |
MWYHIWJIMBWASP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC=NC2=C1N=CN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
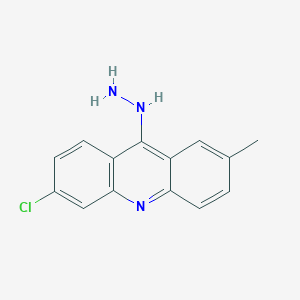
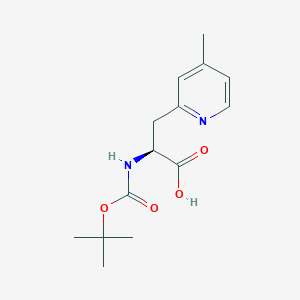
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
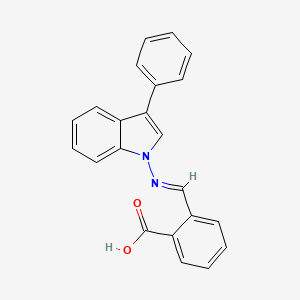
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)

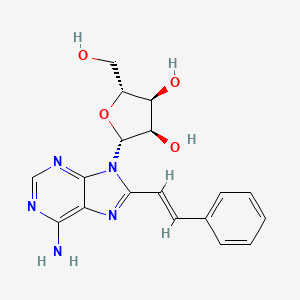
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
